molecular formula C12H12N2O B13978548 3-(2-Cyclopropyloxazol-5-YL)aniline

3-(2-Cyclopropyloxazol-5-YL)aniline

Cat. No.: B13978548
M. Wt: 200.24 g/mol
InChI Key: PAFUEZQADIDZHV-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyl-5-oxazolyl)benzenamine is a compound that features a benzene ring substituted with an oxazole ring and a cyclopropyl group The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-5-oxazolyl)benzenamine typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the cyclopropanation reaction .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropyl-5-oxazolyl)benzenamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Cyclopropyl-5-oxazolyl)benzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyl-5-oxazolyl)benzenamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole
  • 3-(4-Methoxybenzylideneamino)oxazol-4-ylamino-2H-chromen-2-one

Uniqueness

3-(2-Cyclopropyl-5-oxazolyl)benzenamine is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-cyclopropyl-1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C12H12N2O/c13-10-3-1-2-9(6-10)11-7-14-12(15-11)8-4-5-8/h1-3,6-8H,4-5,13H2

InChI Key

PAFUEZQADIDZHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC(=CC=C3)N

Origin of Product

United States

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